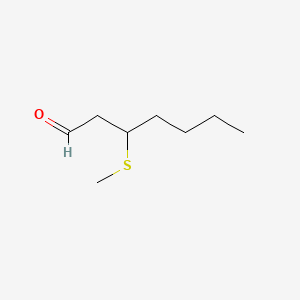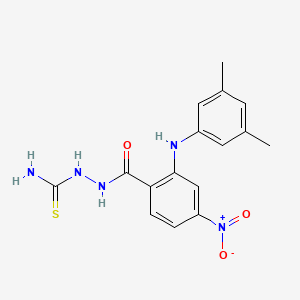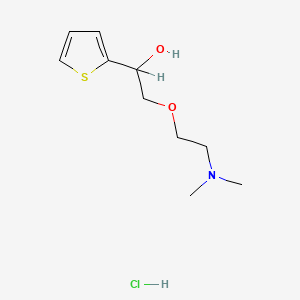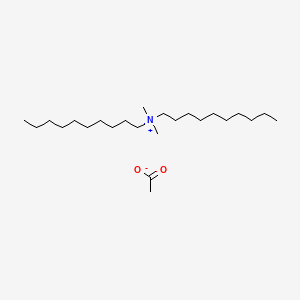
Didecyldimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyldimethylammonium acetate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and microbicidal agent in various industrial and commercial products. The compound is characterized by its ability to disrupt microbial cell membranes, leading to cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecyldimethylammonium acetate can be synthesized through a quaternization reaction. This involves the reaction of didecylamine with dimethyl sulfate to form didecyldimethylammonium methyl sulfate, which is then treated with sodium acetate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale quaternization reactions under controlled conditions. The process ensures high purity and yield of the final product, which is essential for its effectiveness as a disinfectant.
Chemical Reactions Analysis
Types of Reactions
Didecyldimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quaternary ammonium salts, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Didecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of microbial resistance and biofilm formation.
Medicine: Investigated for its potential use in disinfecting medical instruments and surfaces.
Industry: Utilized in water treatment, agriculture, and as a preservative in various products.
Mechanism of Action
The antimicrobial action of didecyldimethylammonium acetate is primarily due to its ability to disrupt the phospholipid bilayer of microbial cell membranes. This disruption leads to leakage of intracellular contents and subsequent cell death. The compound targets the cell membrane, causing structural and functional damage that is lethal to the microorganism.
Comparison with Similar Compounds
Similar Compounds
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Comparison
Didecyldimethylammonium acetate is similar to other quaternary ammonium compounds in its antimicrobial properties. it is unique in its specific efficacy against certain microbial strains and its ability to form stable complexes with various anions. This makes it particularly effective in applications where other quaternary ammonium compounds may not perform as well.
Conclusion
This compound is a versatile and potent antimicrobial agent with a wide range of applications in various fields. Its unique chemical properties and mechanism of action make it an invaluable compound in both research and industrial settings.
Properties
CAS No. |
82703-30-8 |
|---|---|
Molecular Formula |
C24H51NO2 |
Molecular Weight |
385.7 g/mol |
IUPAC Name |
didecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C22H48N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-22H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
XPZLPHAUBUNMEN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


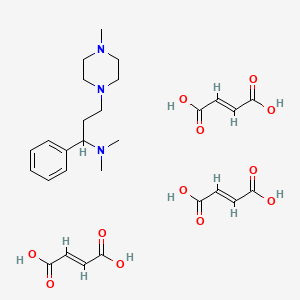

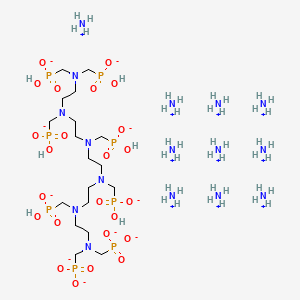
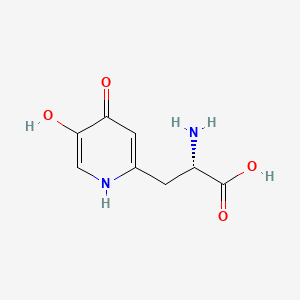
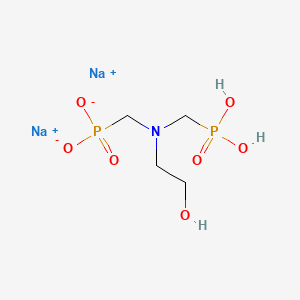
![N-(4-hydroxyphenyl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide](/img/structure/B12736899.png)
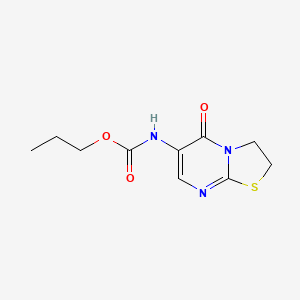
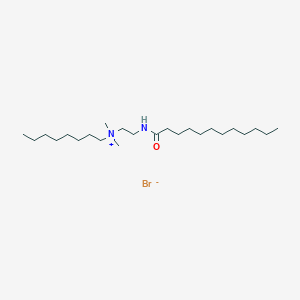
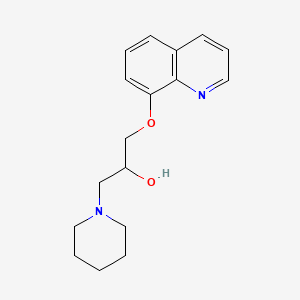

![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)
